Biochemical Potency: CCT241533 Exhibits Superior CHK2 Inhibition Compared to PV1019 and BML-277
CCT241533 demonstrates a lower half-maximal inhibitory concentration (IC50) for CHK2 than the comparator inhibitors PV1019 and BML-277. In radiometric kinase assays, CCT241533 achieves an IC50 of 3 nM [1]. This is an 8-fold improvement in potency over PV1019 (IC50 = 24 nM) [2] and a 5-fold improvement over BML-277 (IC50 = 15 nM) .
| Evidence Dimension | Biochemical CHK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | PV1019: 24 nM; BML-277: 15 nM |
| Quantified Difference | CCT241533 is 8-fold more potent than PV1019 and 5-fold more potent than BML-277. |
| Conditions | In vitro radiometric kinase assay |
Why This Matters
Higher potency (lower IC50) reduces the required compound concentration in experimental systems, minimizing potential off-target effects and solvent toxicity, thereby improving assay reliability and data quality.
- [1] Anderson VE, Walton MI, Eve PD, Boxall KJ, Antoni L, Caldwell JJ, Aherne W, Pearl LH, Oliver AW, Collins I, Garrett MD. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors. Cancer Res. 2011 Jan 15;71(2):463-72. View Source
- [2] Jobson AG, et al. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019. J Pharmacol Exp Ther. 2009 Dec;331(3):816-26. View Source
